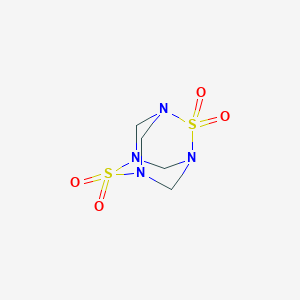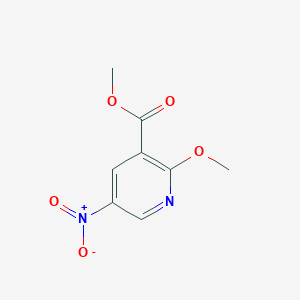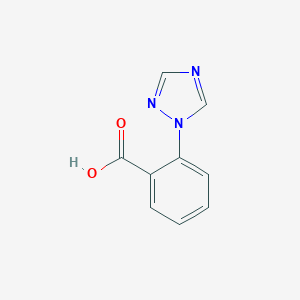![molecular formula C14H14N4O2 B181516 N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide CAS No. 6631-22-7](/img/structure/B181516.png)
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide, commonly known as 4-PEPA, is a novel positive allosteric modulator of the AMPA receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
4-PEPA acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is important for synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-PEPA enhances the activity of the receptor and increases the flow of calcium ions into the cell, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 4-PEPA has been found to have a number of other biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 4-PEPA has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-PEPA is its specificity for the AMPA receptor, which reduces the likelihood of off-target effects. Additionally, 4-PEPA is relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of 4-PEPA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-PEPA. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-PEPA in humans. Finally, 4-PEPA may have potential applications in the treatment of other neurological disorders beyond those currently being studied.
Synthesemethoden
The synthesis of 4-PEPA involves the reaction of 4-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 4-pyridinecarboxylate. This intermediate is then reacted with 2-aminopropionitrile to form N-(2-cyanomethyl)pyridine-4-carboxamide. Finally, the compound is treated with hydrazine to form N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-PEPA has been extensively studied in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function and memory in animal models of these diseases. Additionally, 4-PEPA has been found to have antidepressant effects and may be useful in the treatment of depression.
Eigenschaften
CAS-Nummer |
6631-22-7 |
|---|---|
Produktname |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-1-5-15-6-2-11)17-9-10-18-14(20)12-3-7-16-8-4-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
VZUZYYMFEBYFMP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)











![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)